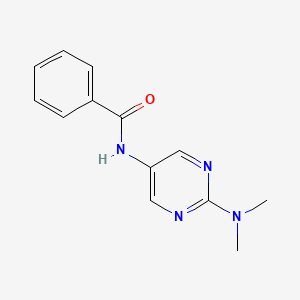

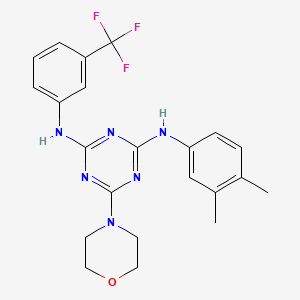

![molecular formula C13H17N3O2S B2356251 2-乙基-N-(7-甲基-5-氧代-5H-噻唑并[3,2-a]嘧啶-6-基)丁酰胺 CAS No. 942003-64-7](/img/structure/B2356251.png)

2-乙基-N-(7-甲基-5-氧代-5H-噻唑并[3,2-a]嘧啶-6-基)丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines, which is the core structure of the compound, has been developed by the reaction of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or with 3-bromopentane-2,4-dione . The reaction of pyrimidine-2-thiones with chloroacetate does not require the use of triethylamine and the thiazolopyrimidines are formed simply by heating the reagents without solvent .

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidines, including “2-ethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide”, is characterized by a high frequency IR absorption band in the range of 1774-1754 cm -1, which is assigned to the carbonyl group stretching vibration of the thiazolone ring .

Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidines possess an active methylene group (C 2 H 2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Physical And Chemical Properties Analysis

The thiazolopyrimidines, including “2-ethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide”, were isolated as hydrochlorides with high melting points .

科学研究应用

Anticancer Research

Thiazolo[3,2-a]pyrimidine derivatives have been identified as potential scaffolds for the design of new anticancer drugs . The structural similarity to purine allows these compounds to effectively bind to biological targets, which is crucial in the development of chemotherapeutic agents.

Antibacterial Agents

Due to their high antitumor, antibacterial, and anti-inflammatory activities, these compounds are being explored as novel antibacterial agents . Their ability to be modified with new binding sites makes them versatile for optimizing interactions with various bacterial targets.

Anti-inflammatory Applications

The anti-inflammatory properties of thiazolo[3,2-a]pyrimidine derivatives make them candidates for the development of new anti-inflammatory drugs . Their mechanism of action could provide insights into novel therapeutic pathways for treating inflammation-related diseases.

Synthesis of Functionalized Molecules

The active methylene group present in these derivatives is highly reactive towards various electrophilic reagents, making it an attractive center for functionalization . This property is essential for the synthesis of a wide range of functionalized molecules for further application in medicinal chemistry.

Design of Binding Agents

The thiazolo[3,2-a]pyrimidine moiety can be readily modified, which is necessary to optimize ligand-biological target interactions . This feature is particularly useful in the design of binding agents that can interact with specific proteins or enzymes within biological systems.

Structural Studies and Crystallography

The crystal structures of 2-(arylmethylidene) thiazolo[3,2-a]pyrimidines have been studied, providing valuable information for the field of crystallography . Understanding these structures helps in the design of molecules with desired physical and chemical properties.

安全和危害

The specific safety and hazards information for “2-ethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide” is not available in the resources. It is intended for research use only and not for human or veterinary use.

未来方向

Thiazolo[3,2-a]pyrimidines, including “2-ethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide”, have a huge synthetic potential and are promising scaffolds for the design of new medicines, including anticancer drugs . They can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

属性

IUPAC Name |

2-ethyl-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c1-4-9(5-2)11(17)15-10-8(3)14-13-16(12(10)18)6-7-19-13/h6-7,9H,4-5H2,1-3H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUCBTQEBVZIKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=C(N=C2N(C1=O)C=CS2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![((1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine](/img/structure/B2356169.png)

![1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol](/img/structure/B2356173.png)

![8-cyclohexyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2356174.png)

![2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2356175.png)

![1,3-Bis(3-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2356177.png)

![3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine](/img/no-structure.png)

![N-[2-[(3R,5S)-3,5-Dimethylazepan-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2356180.png)

![N-(2-fluorophenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2356182.png)

![N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2356186.png)